1-(1,3-Benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol
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Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a benzodioxole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate alkylating agents.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be performed on the benzodioxole ring or the piperazine moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
- 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL
Uniqueness
The uniqueness of 1-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]ETHAN-1-OL lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-3-5-18(16(15)2)23-10-8-22(9-11-23)13-19(24)17-6-7-20-21(12-17)26-14-25-20/h3-7,12,19,24H,8-11,13-14H2,1-2H3 |
InChI Key |
SDYJFPJNEHYCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O)C |
Origin of Product |
United States |
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